Pyr10

Übersicht

Beschreibung

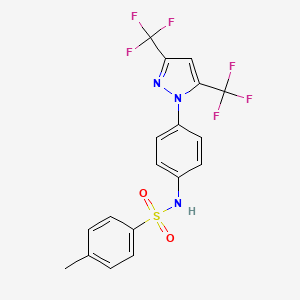

Pyr10 ist ein Pyrazolderivat, das für seine selektive Hemmung des transienten Rezeptorpotential-Kationenkanals 3 (TRPC3) bekannt ist. Diese Verbindung ist in der Lage, zwischen rezeptorbetriebenen TRPC3-Kanälen und nativen Stromal-Interaktionsmolekül 1 (STIM1)/Orai1-Kanälen zu unterscheiden. This compound hemmt den Kalziumeinstrom in Carbachol-stimulierten TRPC3-transfizierten HEK293-Zellen mit einem IC50 von 0,72 μM .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen unter Verwendung von Pyrazolderivaten synthetisiert. Der Syntheseweg umfasst typischerweise die Reaktion von 3,5-Bis(trifluormethyl)-1H-pyrazol mit 4-Methylbenzolsulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, gefolgt von einer Reinigung durch Umkristallisation oder Chromatographie .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, darunter Hochleistungsflüssigkeitschromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie .

Wissenschaftliche Forschungsanwendungen

Pyr10 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung von Kalziumsignalwegen und Ionenkanalfunktionen eingesetzt.

Biologie: In der Forschung zur zellulären Kalziumhomöostase und Signaltransduktion eingesetzt.

Medizin: Auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen und Fibrose untersucht.

Industrie: Bei der Entwicklung neuer Pharmazeutika eingesetzt und als Referenzsubstanz in der Arzneimittelforschung

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von TRPC3-Kanälen. Es blockiert den rezeptorbetriebenen Kalziumeinstrom (ROCE), der durch TRPC3 vermittelt wird, während es eine verringerte Potenz gegenüber dem STIM1/Orai1-vermittelten speicherbetriebenen Kalziumeinstrom (SOCE) aufweist. Diese selektive Hemmung wird durch die Bindung an spezifische Stellen am TRPC3-Kanal erreicht, wodurch der Kalziumeinstrom und die nachfolgenden zellulären Reaktionen verhindert werden .

Wirkmechanismus

Target of Action

Pyr10, also known as Pyr-10, is a pyrazole derivative that acts as a selective inhibitor of the Transient Receptor Potential Cation Channel 3 (TRPC3) . TRPC3 is a calcium-permeable non-selective cation channel coupled to phospholipase C and is highly expressed in Dorsal Root Ganglion (DRG) neurons .

Mode of Action

This compound inhibits calcium influx in cells expressing TRPC3 . It has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels . This selective blocking of TRPC3 channels by this compound barely affects mast cell activation .

Biochemical Pathways

This compound’s action on TRPC3 affects the calcium homeostasis in cells . The inhibition of calcium influx by this compound leads to a decrease in Store-Operated Calcium Entry (SOCE), indicating a significant role of TRPC3 in SOCE in DRG nociceptors . This robust link between

Biochemische Analyse

Biochemical Properties

Pyr10 interacts with the TRPC3 channel, a type of transient receptor potential cation channel . It inhibits calcium influx in carbachol-stimulated TRPC3-transfected HEK293 cells . This compound has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways . In particular, this compound has been found to reduce the intracellular calcium concentration in smooth muscle cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the TRPC3 channel . It acts as a selective blocker of the TRPC3-mediated receptor-operated calcium entry (ROCE), inhibiting calcium influx in cells . This interaction can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . It has been noted for its stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the compound showing varying effects at different dosages . For instance, this compound was found to reduce systemic inflammation induced by LPS in mice when administered at a dosage of 1mg/kg .

Transport and Distribution

Its primary site of action, the TRPC3 channel, is located in the cell membrane, suggesting that this compound may be distributed in areas where these channels are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its interaction with the TRPC3 channel, it is likely that this compound localizes to the cell membrane where these channels are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyr10 is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthetic route typically involves the reaction of 3,5-bis(trifluoromethyl)-1H-pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pyr10 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um die entsprechenden Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen oder anderen reduzierten Derivaten führen.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Amine und substituierte Pyrazolderivate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyr3: Ein weiterer TRPC3-Inhibitor, jedoch mit geringerer Selektivität im Vergleich zu Pyr10.

Pyr6: Zeigt eine höhere Potenz gegenüber dem Orai1-vermittelten Kalziumeinstrom im Vergleich zu TRPC3.

SKF-96365: Ein nicht-selektiver Inhibitor von TRPC-Kanälen.

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen Selektivität für TRPC3-Kanäle gegenüber STIM1/Orai1-Kanälen einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von TRPC3-spezifischen Signalwegen und für potenzielle therapeutische Anwendungen, die auf TRPC3-vermittelte Krankheiten abzielen .

Eigenschaften

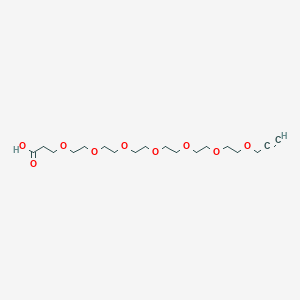

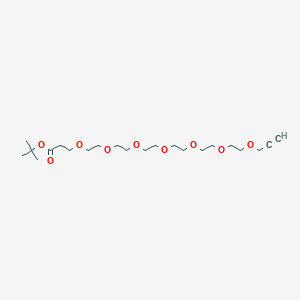

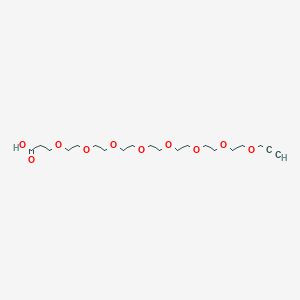

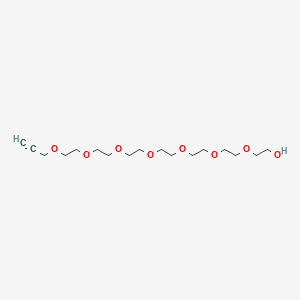

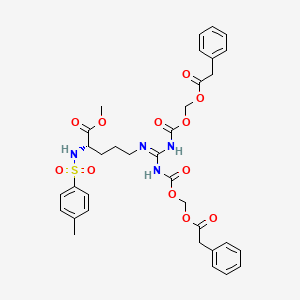

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVALMMCIOLXHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315323-00-2 | |

| Record name | 1315323-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Pyr10 interact with TRPC3 channels?

A1: this compound acts as a selective antagonist of TRPC3 channels by binding to the channel pore and blocking the influx of cations, primarily calcium ions (Ca2+). [, , , ]

Q2: What are the downstream consequences of TRPC3 channel inhibition by this compound?

A2: Inhibition of TRPC3 by this compound prevents the downstream signaling cascades triggered by Ca2+ influx. This can have diverse effects depending on the cell type and context. For instance, in cardiac fibroblasts, this compound-mediated TRPC3 inhibition reduces myofibroblast differentiation, fibrosis, inflammation, and oxidative stress. [] In vascular smooth muscle cells, this compound contributes to vasodilation by inhibiting TRPC3-mediated depolarization. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C18H15F6N3O2S and a molecular weight of 447.4 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While specific spectroscopic data for this compound isn't readily available in the provided research, its structure can be confirmed through methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q5: How stable is this compound under various experimental conditions?

A5: Further research is needed to determine the stability of this compound under various conditions such as different temperatures, pH levels, and exposure to light and air.

Q6: Does this compound exhibit any catalytic activity?

A6: this compound is primarily known for its antagonistic activity rather than catalytic properties. Its main application lies in pharmacological research as a tool to study TRPC3 channel function.

Q7: Have there been any computational studies on this compound and TRPC3 interactions?

A7: While the provided research doesn't specifically mention computational studies on this compound, molecular docking simulations could be employed to explore the binding interactions between this compound and the TRPC3 channel at a molecular level. []

Q8: Are there any specific formulation strategies to enhance this compound's stability or bioavailability?

A8: Addressing questions related to SHE regulations, pharmacokinetics, efficacy, toxicology, and other aspects necessitates dedicated preclinical and clinical studies. The provided research primarily focuses on the in vitro characterization of this compound's interaction with TRPC3 channels and its downstream effects in specific cellular contexts. Extensive further research is required to fully address these important considerations.

Q9: What are the key milestones in the development and understanding of this compound as a TRPC3 antagonist?

A9: The development of this compound as a selective TRPC3 antagonist represents a significant milestone in understanding TRPC3 channel function. The provided research highlights its use in various in vitro studies, paving the way for further investigations into the therapeutic potential of targeting TRPC3 in various diseases.

Q10: What are the potential cross-disciplinary applications of this compound in research?

A10: this compound's application extends beyond pharmacological research. Its ability to modulate TRPC3 activity holds promise for diverse fields such as:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

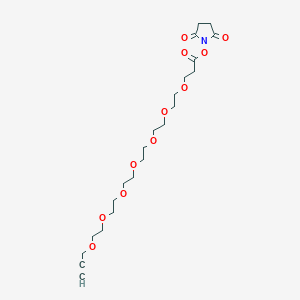

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)